![molecular formula C25H17ClN2O5 B2426596 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide CAS No. 887895-01-4](/img/structure/B2426596.png)
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H17ClN2O5 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oligonucleotide Research
- Oligodeoxynucleotides with Ambiguous Bases : In a study by Pochet & Dugué (1995), short oligomers containing an analog of this compound (5-amino-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carboxamide, or dZ) were synthesized, demonstrating its application in nucleic acid research.
Material Science and Chemistry
Carboxylate-assisted Acylamide Frameworks : In a 2012 study, Sun et al. examined carboxylate-assisted ethylamide frameworks, including similar compounds, for potential applications in material science and molecular structure investigations (Sun et al., 2012).
Microporous Metal-Organic Frameworks : Shultz et al. (2009) discussed the use of a metal-organic framework with Lewis acidic (porphyrin)Zn struts, potentially involving similar compounds, showcasing their role in catalysis and material science (Shultz et al., 2009).
Spectroscopic Studies and Molecular Analysis
Monomer Synthesis and Characterization : Barım and Akman (2019) synthesized and characterized a novel acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), which is related to the compound , highlighting its application in spectroscopic studies and molecular analysis (Barım & Akman, 2019).
Molecular Property and UV-VIS Analysis : Another study by Barım and Akman (2021) investigated a similar benzofuran-based acrylamide monomer, showing its potential in molecular property analysis and UV-VIS spectroscopy (Barım & Akman, 2021).
Biochemical Research
KCNQ2 Opener Activity : Wu et al. (2004) studied the activity of similar acrylamides in opening KCNQ2 channels, indicating the biological and pharmacological significance of these compounds (Wu et al., 2004).
Antimicrobial Screening : Idrees, Kola, and Siddiqui (2019) conducted antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, showcasing another potential application in microbiology and drug development (Idrees et al., 2019).
Polymer Science
Polyacrylamide Grafting on Cotton : Hong, Liu, and Sun (2009) demonstrated the grafting of polyacrylamide on cotton fabrics, a process potentially involving related compounds, indicating its application in textile technology and polymer science (Hong, Liu, & Sun, 2009).
Controlled Radical Polymerization : Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of a monosubstituted acrylamide, showcasing the relevance of similar compounds in polymerization processes (Mori, Sutoh, & Endo, 2005).
Ordered Polyamide Synthesis : Ueda and Sugiyama (1994) presented the synthesis of ordered polyamides using symmetric and nonsymmetric monomers, potentially including related compounds, indicating their application in advanced polymer chemistry (Ueda & Sugiyama, 1994).
Propiedades
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c26-16-7-9-17(10-8-16)27-25(30)24-23(18-3-1-2-4-19(18)33-24)28-22(29)12-6-15-5-11-20-21(13-15)32-14-31-20/h1-13H,14H2,(H,27,30)(H,28,29)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWBGNVDKGEJA-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
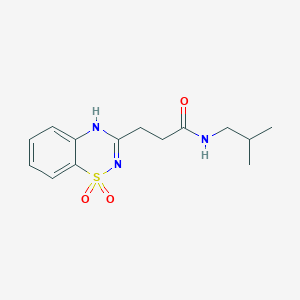

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)
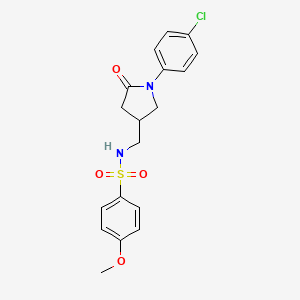
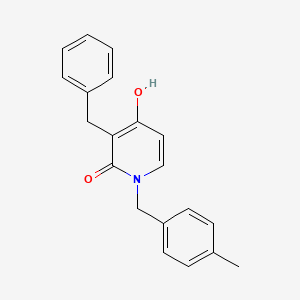
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)
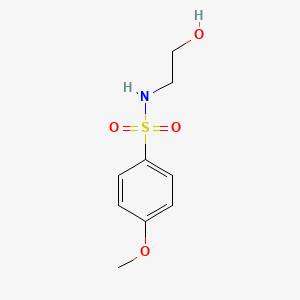
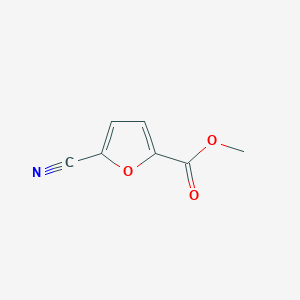
![ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2426529.png)
![5-(4-ethylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2426531.png)
![5-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2426532.png)
![1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
